molecular formula C18H27N3O4 B2936196 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea CAS No. 894045-61-5

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea

Cat. No.: B2936196
CAS No.: 894045-61-5
M. Wt: 349.431
InChI Key: GXOFSIKTLSIVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea (CAS 894045-61-5) is a complex organic compound with a molecular formula of C18H27N3O4 and a molecular weight of 349.42 g/mol . Its structure incorporates a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and is functionalized with a urea linker to a 3-methylbutyl (isopentyl) chain . This specific arrangement of functional groups is significant for research. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and interact with biological targets, while the dimethoxyphenyl group can influence solubility and target engagement . The 3-methylbutyl substituent may help modulate the compound's lipophilicity, potentially affecting its membrane permeability . Urea derivatives, as a class, have demonstrated substantial research value in the development of new bioactive molecules. They are extensively explored in pharmaceutical research for their potential as antimicrobial and anticancer agents . For instance, certain urea-based molecules have shown promising growth inhibition against bacterial strains like Acinetobacter baumannii . Furthermore, the pyrrolidinone core provides a rigid, stable framework that presents interesting synthetic challenges and opportunities for further structural modification in drug discovery campaigns . This compound is offered as a high-purity intermediate for use in these and other exploratory research applications. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-12(2)7-8-19-18(23)20-13-9-17(22)21(11-13)14-5-6-15(24-3)16(10-14)25-4/h5-6,10,12-13H,7-9,11H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFSIKTLSIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound 1 : 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 877641-33-3)

  • Substituent : 2-Methoxyethyl on urea.
  • Molecular Formula : C₁₆H₂₃N₃O₅.
  • Molecular Weight : 337.37 g/mol.
  • Key Feature: The polar methoxyethyl group may enhance water solubility compared to alkyl chains.

Compound 2 : 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 1008033-10-0)

  • Substituent: Dual methoxyphenyl groups (3,4-dimethoxy on pyrrolidinone; 3-methoxy on urea).
  • Molecular Formula : C₁₈H₂₅N₃O₄.
  • Molecular Weight : 385.4 g/mol.
  • Key Feature : Additional methoxy groups increase steric bulk and electron density, which could influence binding affinity to aromatic π-systems in biological targets. However, the lack of alkyl chains may reduce lipophilicity .

Compound 3 : 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894018-78-1)

  • Substituent : Trifluoromethoxyphenyl on urea.
  • Molecular Formula : C₁₉H₁₈F₃N₃O₄.
  • Molecular Weight : 409.4 g/mol.
  • Key Feature : The trifluoromethoxy group introduces strong electron-withdrawing effects and high metabolic stability, a common strategy in drug design to prolong half-life. This contrasts with the electron-donating methoxy groups in the target compound .

Compound 4 : 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 894022-12-9)

  • Substituent: Phenylamino phenyl on urea.
  • Molecular Formula: Not explicitly stated, but inferred as ~C₂₃H₂₃N₅O₃ (approximate).
  • Key Feature: The phenylamino group adds a planar aromatic system and hydrogen-bonding capability, which may enhance interactions with enzyme active sites but reduce solubility .

Data Table: Comparative Analysis of Structural Analogs

Property Compound 1 Compound 2 Compound 3 Compound 4
CAS Number 877641-33-3 1008033-10-0 894018-78-1 894022-12-9
Molecular Formula C₁₆H₂₃N₃O₅ C₁₈H₂₅N₃O₄ C₁₉H₁₈F₃N₃O₄ ~C₂₃H₂₃N₅O₃
Molecular Weight (g/mol) 337.37 385.4 409.4 ~409.4
Key Substituent 2-Methoxyethyl 3-Methoxyphenyl Trifluoromethoxyphenyl Phenylaminophenyl
Lipophilicity (Inferred) Moderate Low-Moderate High High
Solubility (Inferred) Higher aqueous Moderate Low Low

Discussion of Substituent Effects

  • Electronic Effects : Electron-donating groups (e.g., methoxy in Compounds 1–2) contrast with electron-withdrawing groups (e.g., trifluoromethoxy in Compound 3), altering binding interactions.
  • Metabolic Stability: Bulky substituents (e.g., trifluoromethoxy in Compound 3, phenylamino in Compound 4) may slow metabolic degradation compared to smaller groups in the target compound.

Biological Activity

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H26N2O4
Molecular Weight 346.43 g/mol
IUPAC Name This compound
LogP 2.3307
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro assays indicate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of pathways associated with cell survival and death.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the anticancer properties of similar compounds derived from the pyrrolidine framework. For instance, a study reported the synthesis and biological evaluation of urea derivatives that showed significant activity against Caki cancer cells with IC50 values indicating effective inhibition of cell growth . While specific data on our compound is limited, these findings suggest a promising avenue for further exploration.

Case Studies

  • Anticancer Activity : A study focused on urea derivatives demonstrated that modifications in the molecular structure could enhance anticancer efficacy. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential for therapeutic applications .
  • Mechanistic Insights : Molecular docking studies have revealed that compounds similar to this compound can form stable interactions with key residues in target enzymes, suggesting a mechanism involving competitive inhibition . This interaction is crucial for understanding how these compounds exert their biological effects.

Q & A

Q. Optimization Tips :

  • Use inert solvents (e.g., dichloromethane) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently .

Advanced Question: How can computational modeling predict the binding affinity of this compound to neurological targets?

Answer:
Molecular docking and molecular dynamics (MD) simulations are critical for predicting interactions with targets like acetylcholinesterase or kinase enzymes. Key parameters include:

  • Ligand Conformation : Optimize the urea moiety’s hydrogen-bonding capacity with active-site residues.
  • Solvent Effects : Incorporate explicit water molecules in MD simulations to assess stability .

Q. Example Workflow :

Generate 3D conformers using software like Schrödinger Suite.

Dock into target structures (e.g., PDB: 4EY7 for acetylcholinesterase).

Validate predictions with in vitro enzyme inhibition assays .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

Technique Purpose Key Peaks/Data
1H/13C NMR Confirm substituent positionsAromatic protons (δ 6.7–7.2 ppm), urea NH (δ 5.8–6.3 ppm)
HRMS Verify molecular formulaExact mass matching [M+H]+ (e.g., C21H29N3O4 requires 394.2112)
IR Spectroscopy Identify functional groupsUrea C=O stretch (~1640 cm⁻¹), methoxy C-O (~1250 cm⁻¹)

Advanced Question: How can researchers resolve contradictions between in vitro and in vivo neuroprotective efficacy data?

Answer:
Potential Causes :

  • Pharmacokinetic Limitations : Poor bioavailability due to low solubility or metabolic instability.
  • Off-Target Effects : Interactions with plasma proteins or non-neuronal tissues in vivo.

Q. Methodological Solutions :

Physicochemical Optimization : Introduce solubilizing groups (e.g., PEGylation) while retaining urea pharmacophore .

Pharmacokinetic Profiling : Measure plasma half-life and brain penetration using LC-MS/MS .

Toxicogenomic Analysis : Identify off-target gene expression via RNA sequencing in animal models .

Basic Question: How does reaction pH influence the stability of the urea moiety during synthesis?

Answer:

  • Acidic Conditions (pH < 4) : Risk of urea hydrolysis to amine and CO2. Use buffered solutions (pH 6–7) to stabilize the intermediate .
  • Basic Conditions (pH > 8) : May lead to deprotonation of the urea NH, reducing reactivity. Maintain neutral pH using triethylamine as a base .

Q. Experimental Validation :

  • Conduct stability assays at varying pH levels (2–10) and monitor degradation via HPLC .

Advanced Question: What structure-activity relationship (SAR) insights can be drawn from modifying the 3-methylbutyl group?

Answer:

Modification Impact on Activity Evidence
Branching (e.g., 2-methylpropyl) Increased lipophilicity enhances blood-brain barrier penetrationAnalogs in show improved CNS activity
Linear Chain (e.g., pentyl) Reduced target affinity due to steric hindranceDocking studies in highlight steric clashes
Polar Substituents (e.g., hydroxyl) Lower logP improves solubility but reduces membrane permeabilityPharmacokinetic data from support trade-offs

Recommendation : Balance lipophilicity (cLogP ~3–4) and hydrogen-bond donors (≤2) for optimal activity .

Basic Question: What storage conditions are recommended to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition.
  • Light Sensitivity : Protect from UV exposure using amber vials to avoid photolytic cleavage of the urea group .
  • Humidity Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:
Integrated Approaches :

CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., MAPK) in cell lines to assess functional dependency .

Thermal Proteome Profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts in cell lysates .

Metabolomic Profiling : Track downstream metabolic changes (e.g., acetylcholine levels) via LC-MS in treated neuronal cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.